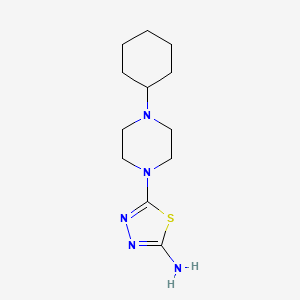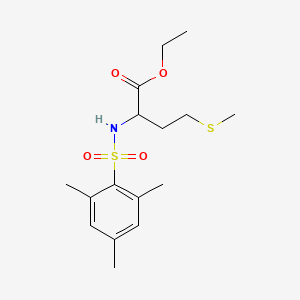
Ácido (4-((2-(dietilamino)etil)carbamoil)fenil)borónico clorhidrato
Descripción general
Descripción
“(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C8H11BO2 · HCl . Its molecular weight is 186.44 .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a diethylaminoethyl group . The InChI string representation of the molecule is InChI=1S/C13H21BN2O3.ClH/c1-3-16 (4-2)10-9-15-13 (17)11-5-7-12 (8-6-11)14 (18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3, (H,15,17);1H .
Aplicaciones Científicas De Investigación
Diseño y administración de fármacos
Los ácidos borónicos, incluidos compuestos como el ácido (4-((2-(dietilamino)etil)carbamoyl)fenil)borónico clorhidrato, se consideran valiosos en el diseño de nuevos fármacos y sistemas de administración de fármacos. Son particularmente conocidos por su papel como portadores de boro en la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer .
Aplicaciones de detección
Los ácidos borónicos tienen interacciones únicas con los cis-dioles, lo que los hace útiles en aplicaciones de detección. Se pueden utilizar para crear moléculas de sensores que mejoran la selectividad hacia analitos específicos, lo cual es crucial en varios campos, como la monitorización ambiental y el diagnóstico médico .
Estudios de estabilidad e hidrólisis
La estabilidad de los ácidos borónicos y sus ésteres en soluciones acuosas es un área de estudio importante debido a su estabilidad marginal en el agua. La investigación sobre la hidrólisis de ésteres de pinacol de fenilborónico, que están relacionados con el compuesto en cuestión, ayuda a comprender su comportamiento y aplicaciones potenciales .
Terapia de captura de neutrones
Como portadores de boro, compuestos como el ácido (4-((2-(dietilamino)etil)carbamoyl)fenil)borónico clorhidrato se pueden utilizar en la terapia de captura de neutrones para el tratamiento del cáncer. Esto implica acumular boro en las células cancerosas y luego irradiarlas con neutrones, lo que causa daño letal a las células .
Química analítica
En química analítica, los ácidos borónicos se pueden utilizar para desarrollar métodos para detectar diversas sustancias debido a su capacidad para formar enlaces covalentes reversibles con azúcares y otros dioles .
Estudios biológicos
Los ácidos borónicos también se utilizan en estudios biológicos para investigar la función de enzimas como las proteasas de serina, donde actúan como inhibidores debido a su capacidad para unirse al sitio activo de estas enzimas .
Mecanismo De Acción
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride binds to proteins and carbohydrates by forming reversible complexes. These complexes are formed through hydrogen bonding and electrostatic interactions between the boronic acid group and the target molecule. The boronic acid group of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride can also form covalent bonds with carbohydrates, such as glucose and fructose. These covalent bonds can be used to study the structure and function of biological systems.
Biochemical and Physiological Effects
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as DNA polymerase and RNA polymerase. It has also been shown to inhibit the binding of carbohydrates to proteins, which could potentially be used to treat diabetes. In addition, (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has been shown to interact with cell membranes, which could potentially be used to modulate cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable in aqueous solutions and can be stored for extended periods of time. However, (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is not suitable for use in biological systems, as it can be toxic to cells. Additionally, (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is not suitable for use in enzyme assays, as it can inhibit the activity of enzymes.
Direcciones Futuras
The potential applications of (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride are vast and there are many future directions that can be explored. One potential direction is to use (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride to develop new pharmaceuticals. (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride could be used to modulate the activity of enzymes, proteins, and cell signaling pathways, which could lead to the development of new drugs. Additionally, (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride could be used to study the structure and function of biological systems, such as enzymes and proteins. This could lead to a better understanding of how these systems work and could potentially lead to new treatments for diseases. Finally, (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride could be used to develop new catalysts for the synthesis of organic compounds. This could lead to the development of new materials and products.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Propiedades
IUPAC Name |
[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYCSVUEHAFRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657297 | |
| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-46-8 | |
| Record name | (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
